molecular formula C14H19NO3 B4172543 ethyl [(4-tert-butylphenyl)amino](oxo)acetate

ethyl [(4-tert-butylphenyl)amino](oxo)acetate

Cat. No. B4172543
M. Wt: 249.30 g/mol
InChI Key: WURIMUMBNRFTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(4-tert-butylphenyl)amino](oxo)acetate, also known as TBOA, is a chemical compound that has been extensively studied for its potential use in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a wide range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

Ethyl [(4-tert-butylphenyl)amino](oxo)acetate acts as a non-competitive inhibitor of glutamate transporters, binding to a specific site on the transporter protein and preventing the removal of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
The effects of ethyl [(4-tert-butylphenyl)amino](oxo)acetate on neuronal function depend on a variety of factors, including the concentration of the compound, the specific glutamate transporter being inhibited, and the duration of exposure. In general, ethyl [(4-tert-butylphenyl)amino](oxo)acetate has been shown to increase synaptic transmission and enhance neuroplasticity in some contexts, while also causing excitotoxicity and neuronal damage in others. ethyl [(4-tert-butylphenyl)amino](oxo)acetate has also been implicated in the pathogenesis of various neurological disorders, including epilepsy and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl [(4-tert-butylphenyl)amino](oxo)acetate as a research tool is its potency and specificity for glutamate transporters. This allows for precise manipulation of glutamate levels in the synaptic cleft, which is difficult to achieve using other methods. However, ethyl [(4-tert-butylphenyl)amino](oxo)acetate also has some limitations, including its potential for off-target effects and toxicity at high concentrations. Additionally, the use of ethyl [(4-tert-butylphenyl)amino](oxo)acetate in animal models of disease may not accurately reflect the pathophysiology of human neurological disorders.

Future Directions

There are many potential directions for future research on ethyl [(4-tert-butylphenyl)amino](oxo)acetate and its applications in neuroscience. One area of interest is the development of more specific and potent inhibitors of glutamate transporters, which could provide greater precision in manipulating glutamate levels in the brain. Another area of interest is the investigation of ethyl [(4-tert-butylphenyl)amino](oxo)acetate's effects on different types of glutamate transporters and their roles in various neurological disorders. Finally, the development of more sophisticated animal models and in vitro assays could provide a better understanding of the mechanisms underlying ethyl [(4-tert-butylphenyl)amino](oxo)acetate's effects on neuronal function.

Scientific Research Applications

Ethyl [(4-tert-butylphenyl)amino](oxo)acetate has been extensively studied for its potential use in the field of neuroscience research. Its ability to inhibit glutamate transporters has led to a wide range of applications, including the study of synaptic transmission, neuroplasticity, and the pathophysiology of neurological disorders. ethyl [(4-tert-butylphenyl)amino](oxo)acetate has also been used as a tool to investigate the role of glutamate transporters in various animal models of disease.

properties

IUPAC Name

ethyl 2-(4-tert-butylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-13(17)12(16)15-11-8-6-10(7-9-11)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURIMUMBNRFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 20 ml of tetrahydrofuran, were added 3.13 g of 4-t-butyl aniline, and 2.42 g of triethylamine, and the solution was iced. In the iced solution, 2.73 g of ethyl chloroglyoxylic acid was added dropwise to the resulting solution over 10 minutes, after which the solution was heated to room temperature, and stirred for about one hour. After completion of the reaction, 50 ml of water was added to the reacted solution, and extraction was carried out three times with ethyl acetate. The organic phase was dried over anhydrous magnesium sulfate and solvent was evaporated under reduced pressure to obtain 4.97 g (99.7%) of ethyl-2-(4-t-butylphenylamino)-2-oxoacetate.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(4-tert-butylphenyl)amino](oxo)acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(4-tert-butylphenyl)amino](oxo)acetate
Reactant of Route 3
Reactant of Route 3
ethyl [(4-tert-butylphenyl)amino](oxo)acetate
Reactant of Route 4
Reactant of Route 4
ethyl [(4-tert-butylphenyl)amino](oxo)acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl [(4-tert-butylphenyl)amino](oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.